1-(2-Nitrophenyl)cyclopropanecarbonitrile
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Overview
Description
1-(2-Nitrophenyl)cyclopropanecarbonitrile is a heterocyclic organic compound with the molecular formula C10H8N2O2 and a molecular weight of 188.18 g/mol . This compound is characterized by a cyclopropane ring attached to a 2-nitrophenyl group and a carbonitrile group. It is primarily used in experimental and research settings .
Preparation Methods
The synthesis of 1-(2-Nitrophenyl)cyclopropanecarbonitrile can be achieved through various methods. One common approach involves the cyclopropanation of alkenes, which is a cornerstone protocol for producing cyclopropanes . This method can be performed using the Simmons–Smith cyclopropanation reaction, the Corey–Chaykovsky cyclopropanation reaction, or metal-catalyzed reactions of diazo compounds with alkenes . Additionally, selective decarboxylation of 1-cyanocyclopropane-1-carboxylates has been reported as an efficient method for preparing 2,3-disubstituted cyclopropane-1-carbonitriles .
Chemical Reactions Analysis
1-(2-Nitrophenyl)cyclopropanecarbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form nitroso derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other substituents.
Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(2-Nitrophenyl)cyclopropanecarbonitrile has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(2-Nitrophenyl)cyclopropanecarbonitrile involves its interaction with molecular targets and pathways. For example, the nitro group can undergo photochemical reactions to form nitroso derivatives, which can further react to form various products . These reactions are influenced by the reaction medium and conditions, such as the presence of proton transfer agents and the type of solvent used .
Comparison with Similar Compounds
1-(2-Nitrophenyl)cyclopropanecarbonitrile can be compared with other similar compounds, such as:
Cyclopropanecarbonitrile: This compound has a similar cyclopropane ring but lacks the nitrophenyl group, making it less reactive in certain chemical reactions.
1-(p-Nitrophenyl)-2-phenylcyclopropanecarbonitrile: This compound has an additional phenyl group, which can influence its chemical properties and reactivity.
1,2-Bis(p-nitrophenyl)cyclopropanecarbonitrile: This compound has two nitrophenyl groups, which can lead to different reactivity patterns and applications.
The uniqueness of this compound lies in its specific structure, which allows for a variety of chemical reactions and applications in different fields.
Properties
Molecular Formula |
C10H8N2O2 |
---|---|
Molecular Weight |
188.18 g/mol |
IUPAC Name |
1-(2-nitrophenyl)cyclopropane-1-carbonitrile |
InChI |
InChI=1S/C10H8N2O2/c11-7-10(5-6-10)8-3-1-2-4-9(8)12(13)14/h1-4H,5-6H2 |
InChI Key |
YMEJRUFFWQQOBD-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(C#N)C2=CC=CC=C2[N+](=O)[O-] |
Origin of Product |
United States |
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